4-Chloro-2-fluoro-6-methylbenzoic acid
Description
4-Chloro-2-fluoro-6-methylbenzoic acid (CAS: 434-75-3) is a halogenated benzoic acid derivative with the molecular formula C₇H₄ClFO₂ and a molecular weight of 174.56 g/mol . It features a benzene ring substituted with chlorine (position 4), fluorine (position 2), and a methyl group (position 6), along with a carboxylic acid functional group (position 1). This compound is characterized by its moderate solubility in water (0.45 mg/mL) and a log skin permeability (Kp) of -5.87 cm/s, indicating low dermal absorption . It is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of herbicides and bioactive molecules .
Properties
IUPAC Name |
4-chloro-2-fluoro-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTCBEJZILTBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-6-methylbenzoic acid can be achieved through several methods. One common approach involves the multi-step reaction process starting from 4-chlorobenzoic acid . The process includes halogenation and methylation reactions under controlled conditions to introduce the chlorine, fluorine, and methyl groups onto the benzene ring.
Industrial Production Methods
Industrial production of 4-Chloro-2-fluoro-6-methylbenzoic acid typically involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-6-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2-fluoro-6-methylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-6-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the carboxylic acid group allows it to form specific interactions, influencing biological pathways and chemical reactions . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related benzoic acid derivatives differ in substituent type, position, and functional groups, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:
4-Bromo-2-chloro-6-methylbenzoic Acid
- Structure : Bromine replaces fluorine at position 2.
- Molecular Weight : Higher than the target compound due to bromine’s larger atomic mass.
- Applications : Used in organic synthesis for coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s superior leaving-group ability .
- Regulatory Status: Classified as non-hazardous under EU Regulation (EC) No. 1272/2008 .
4-Chloro-2-fluoro-6-methoxybenzaldehyde
- Structure : Methoxy group (position 6) and aldehyde (position 1) replace the methyl and carboxylic acid groups.
- Solubility : Increased lipophilicity due to the methoxy group; aldehyde functionality enhances reactivity in condensation reactions.
- Applications : Serves as a precursor in fine chemical synthesis, particularly for Schiff base ligands or heterocyclic compounds .
Methyl 3-chloro-5-fluorobenzoate
- Structure : Ester group (methyl ester) instead of carboxylic acid; chloro and fluoro substituents at positions 3 and 4.
- Acidity : Less acidic (pKa ~1–2) than the target compound (pKa ~2.5–3.5 for benzoic acids).
- Applications: Used in polymer chemistry and as a monomer in specialty materials .
4,5-Dichloro-2-fluorobenzoic Acid
- Structure : Additional chlorine at position 5.
- Electron Effects : Enhanced electron-withdrawing effects increase acidity compared to the target compound.
- Bioactivity : Demonstrated utility in herbicide formulations, similar to 4-chloro-2-fluoro-6-methylbenzoic acid .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL) | Key Applications | Structural Distinctions |
|---|---|---|---|---|---|
| 4-Chloro-2-fluoro-6-methylbenzoic acid | C₇H₄ClFO₂ | 174.56 | 0.45 | Agrochemicals, pharmaceuticals | Cl (4), F (2), CH₃ (6), COOH (1) |
| 4-Bromo-2-chloro-6-methylbenzoic acid | C₇H₅BrClO₂ | 249.47 | N/A | Cross-coupling reactions | Br (2), Cl (4), CH₃ (6), COOH (1) |
| 4-Chloro-2-fluoro-6-methoxybenzaldehyde | C₈H₆ClFO₂ | 188.58 | N/A | Ligand synthesis, heterocycles | OCH₃ (6), CHO (1) |
| Methyl 3-chloro-5-fluorobenzoate | C₈H₆ClFO₂ | 188.58 | N/A | Polymer chemistry | COOCH₃ (1), Cl (3), F (5) |
| 4,5-Dichloro-2-fluorobenzoic acid | C₇H₃Cl₂FO₂ | 209.00 | N/A | Herbicides, enzyme inhibition | Cl (4,5), F (2), COOH (1) |
Research Findings and Implications
- Synthetic Utility : The carboxylic acid group in 4-chloro-2-fluoro-6-methylbenzoic acid facilitates its use in amide and ester formation, critical for drug discovery .
- Substituent Effects : Fluorine’s electronegativity enhances metabolic stability in agrochemicals, while chlorine improves lipophilicity for membrane penetration .
Biological Activity
4-Chloro-2-fluoro-6-methylbenzoic acid (CFMBA) is a halogenated aromatic carboxylic acid with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of chlorine and fluorine substituents, influences its reactivity and biological interactions.
CFMBA has the following chemical properties:
- Molecular Formula : C9H8ClF O2
- Molecular Weight : Approximately 202.61 g/mol
- Structure : The presence of both a carboxylic acid group and halogen substituents enables diverse chemical reactivity, including nucleophilic substitutions and oxidation reactions.
The biological activity of CFMBA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms (chlorine and fluorine) enhance its lipophilicity, allowing it to penetrate biological membranes more easily. This characteristic is essential for its potential therapeutic effects.
Enzyme Inhibition
CFMBA's structure allows it to interact with various enzymes, potentially acting as an inhibitor. The carboxylic acid group can form hydrogen bonds with active sites on enzymes, while the halogen substituents may participate in hydrophobic interactions. This mechanism is common among non-steroidal anti-inflammatory drugs (NSAIDs), where similar structures inhibit cyclooxygenase enzymes involved in inflammation pathways.
Case Studies
- Inhibition of Cyclooxygenase (COX) Enzymes : A study evaluating the activity of various benzoic acid derivatives found that certain halogenated compounds significantly inhibited COX-1 and COX-2 activities, suggesting a potential role for CFMBA as an anti-inflammatory agent.
- Anticancer Activity : Preliminary investigations into related compounds have indicated potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. While direct studies on CFMBA are scarce, its structural analogs have shown promise in this area.
Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Similar compounds showed inhibition of bacterial growth; CFMBA may exhibit similar properties. |
| Enzyme Inhibition | Potential to inhibit COX enzymes based on structural similarities with known inhibitors. |
| Anticancer Potential | Analogous compounds demonstrated anticancer effects; further research needed for CFMBA. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
